![molecular formula C40H67N9O13 B1262932 Dentigerumycin](/img/structure/B1262932.png)
Dentigerumycin
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Overview
Description
Dentigerumycin is a natural product found in Pseudonocardia with data available.
Scientific Research Applications
Biosynthetic Pathways and Molecular Diversity
Dentigerumycin analogues are produced by Streptomyces sp. M41, isolated from South African termites. The complex molecular structures of these compounds, including both cyclic and linear peptides, are a result of nonribosomal peptide synthetase-polyketide synthase (NRPS/PKS) hybrid compounds. The genetic organization within the biosynthetic gene clusters accounts for the observed structural diversity, showcasing the intricate molecular pathways involved in the production of Dentigerumycin and its analogues (Wyche et al., 2017).
Antiproliferative and Antimicrobial Activities
Dentigerumycin E, discovered through the coculture of marine Streptomyces and Bacillus strains, is a new cyclic hexapeptide with significant biological activities. The molecule's antiproliferative and antimetastatic activities against human cancer cells highlight its potential in cancer therapy. The presence of functional groups like N-OH and carboxylic acid is essential for its biological activity, emphasizing the importance of specific molecular features for therapeutic applications (Shin et al., 2018).
Ecological Interactions and Molecular Exchange
In a study exploring multilateral symbiosis, Dentigerumycin F, a bacterial-derived metabolite, was identified. This compound exhibits antimicrobial activity by selectively inhibiting FabH and disrupting fatty acid biosynthesis. The research on Dentigerumycin F sheds light on the ecological interactions and molecular exchange occurring between symbiotic partners, demonstrating the compound's role in ecological balance and potential as an antimicrobial agent (Bae et al., 2021).
Symbiosis and Selective Antibiosis
A study of the ant-fungus symbiosis revealed that the bacterium associated with the ant Apterostigma dentigerum produces Dentigerumycin. This compound selectively inhibits the associated parasitic fungus, highlighting its role in maintaining the symbiotic relationship by providing a selective antibiosis mechanism (Oh et al., 2009).
properties
Product Name |
Dentigerumycin |
---|---|
Molecular Formula |
C40H67N9O13 |
Molecular Weight |
882 g/mol |
IUPAC Name |
(2S)-N-[(3R,10S,13R,20S,21S,24S,27S,29S)-11,29-dihydroxy-10,24-dimethyl-2,9,12,19,23,26-hexaoxo-21-propan-2-yl-22-oxa-1,7,8,11,17,18,25,31-octazatetracyclo[25.4.0.03,8.013,18]hentriacontan-20-yl]-2-[(2R,5S,6R)-6-ethyl-2-hydroxy-5-propyloxan-2-yl]-2-hydroxypropanamide |
InChI |
InChI=1S/C40H67N9O13/c1-8-12-24-15-16-40(59,62-29(24)9-2)39(7,58)38(57)45-30-31(21(3)4)61-37(56)22(5)44-32(51)28-19-25(50)20-43-48(28)34(53)26-13-10-17-41-46(26)33(52)23(6)49(60)35(54)27-14-11-18-42-47(27)36(30)55/h21-31,41-43,50,58-60H,8-20H2,1-7H3,(H,44,51)(H,45,57)/t22-,23-,24-,25-,26+,27+,28-,29+,30-,31-,39+,40+/m0/s1 |
InChI Key |
BJUCZDYVLAQTFF-NABKGELOSA-N |
Isomeric SMILES |
CCC[C@H]1CC[C@@](O[C@@H]1CC)([C@@](C)(C(=O)N[C@H]2[C@@H](OC(=O)[C@@H](NC(=O)[C@@H]3C[C@@H](CNN3C(=O)[C@H]4CCCNN4C(=O)[C@@H](N(C(=O)[C@H]5CCCNN5C2=O)O)C)O)C)C(C)C)O)O |
Canonical SMILES |
CCCC1CCC(OC1CC)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CC(CNN3C(=O)C4CCCNN4C(=O)C(N(C(=O)C5CCCNN5C2=O)O)C)O)C)C(C)C)O)O |
synonyms |
dentigerumycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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